2-(2-Amino-3-methoxy-3-oxopropyl)-3-chloro-5-(trifluoromethyl)pyridinium chloride
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Description
2-(2-Amino-3-methoxy-3-oxopropyl)-3-chloro-5-(trifluoromethyl)pyridinium chloride is a useful research compound. Its molecular formula is C10H11Cl2F3N2O2 and its molecular weight is 319.11. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Preparation of Heterocyclic Compounds : This compound serves as an intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in organic chemistry (Okui et al., 1972).
Synthesis of Aminopyridinium Chlorides : It has been used in the preparation of N-aminopyridinium chlorides, highlighting its role in creating structurally diverse molecules (Tamura et al., 1971).
Building Block for Gastric-Acid Inhibiting Compounds : This chemical is a key building block in the synthesis of compounds with potential gastric-acid inhibiting activity, indicating its pharmaceutical relevance (Mittelbach et al., 1988).
Biological Activities
Influence on Central Cholinergic System : Research indicates that derivatives of this compound can significantly influence learning and memory processes in experimental animals, suggesting an impact on the central cholinergic system (Krichevskii et al., 2007).
Antidote Against Toxic Organophosphates : Studies have explored its use as an effective antidote against poisoning with extremely toxic organophosphates (Eyer et al., 2004).
Stability and Storage
- Stability in Aqueous Solution : Investigations into the stability of this compound in aqueous solutions have been conducted, providing insights into its optimal storage conditions and shelf life (Eyer et al., 2004).
Properties
IUPAC Name |
methyl 2-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-1-ium-2-yl]propanoate;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2.ClH/c1-18-9(17)7(15)3-8-6(11)2-5(4-16-8)10(12,13)14;/h2,4,7H,3,15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAJOOKVGBCBRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=[NH+]1)C(F)(F)F)Cl)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.